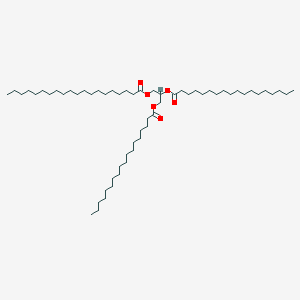

1,2-Distearoyl-3-arachidoyl-rac-glycerol

説明

特性

IUPAC Name |

2,3-di(octadecanoyloxy)propyl icosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGIMQPGGNOOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H114O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed triacylglycerol of interest in various research and development fields, particularly those involving lipids and their applications. This document collates available data on its chemical and physical characteristics, outlines experimental methodologies for its analysis, and explores its potential biological significance through the lens of its constituent fatty acids. While specific experimental data for some properties of this particular mixed triacylglycerol are scarce, this guide provides valuable estimations based on structurally related compounds and details the analytical techniques required for its characterization.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one arachidic acid molecule at the sn-3 position. As a mixed-acid TAG, its physical and chemical properties are determined by the nature of its constituent saturated fatty acids. This lipid is a known component of natural fats, such as butterfat. The unique arrangement of different fatty acids on the glycerol backbone can influence its crystalline structure, melting behavior, and susceptibility to enzymatic hydrolysis, making it a subject of interest in food science, materials science, and drug delivery.

Physicochemical Properties

Chemical and Physical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source/Comment |

| IUPAC Name | (2R)-3-(icosanoyloxy)-2-(octadecanoyloxy)propyl octadecanoate | |

| Synonyms | 1,2-Stearin-3-arachidin; TG(18:0/18:0/20:0) | |

| CAS Number | 77145-69-8 | |

| Molecular Formula | C₅₉H₁₁₄O₆ | |

| Molecular Weight | 919.5 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | Data from commercial suppliers. |

| Solubility | Soluble in chloroform (10 mg/ml). Insoluble in water. | Data from commercial suppliers. |

| Melting Point | Estimated to be in the range of 70-80 °C. | Estimation based on the melting points of tristearin (~72-75 °C) and triarachidin. The presence of mixed fatty acids can slightly alter the crystal packing and melting point. |

| Boiling Point | Not available. | High molecular weight triglycerides typically decompose at high temperatures before boiling. |

| Density | Estimated to be ~0.9 g/cm³. | Based on the density of similar long-chain triglycerides. |

Experimental Protocols

The characterization of this compound, particularly within a complex mixture like butterfat, requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for the separation and identification of individual TAG species.

Determination of Triglyceride Profile by HPLC-MS

This protocol is a generalized procedure based on methods used for the analysis of triglycerides in butterfat.

Objective: To separate, identify, and quantify this compound from a lipid sample.

Materials:

-

Lipid extract containing the target analyte.

-

HPLC system with a suitable column (e.g., C18 reverse-phase).

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Solvents: Acetonitrile, isopropanol, water (HPLC grade).

-

Ammonium formate.

-

Internal standard (e.g., a TAG not present in the sample).

Procedure:

-

Sample Preparation:

-

Dissolve the lipid extract in a suitable solvent, such as chloroform or a mixture of isopropanol and hexane.

-

Add a known amount of the internal standard.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Separation:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar triglycerides.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ESI or APCI. In positive mode, TAGs are often detected as their ammonium adducts ([M+NH₄]⁺).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Mode: Full scan mode to identify all present TAGs, followed by tandem MS (MS/MS) for structural confirmation.

-

MS/MS Fragmentation: Fragmentation of the precursor ion will yield characteristic neutral losses of the fatty acid moieties, allowing for the identification of the fatty acids and their positions on the glycerol backbone.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and the mass-to-charge ratio of its ammonium adduct.

-

Confirm the identity by analyzing the MS/MS fragmentation pattern, looking for neutral losses corresponding to stearic acid and arachidic acid.

-

Quantify the amount of the target TAG by comparing its peak area to that of the internal standard.

Biological Context and Signaling Pathways

While this compound itself is not known to be a direct signaling molecule, its metabolic products, stearic acid and arachidic acid, are involved in various cellular processes. The primary biological role of this triglyceride is likely as a component of energy storage in adipose tissue. Upon metabolic demand, it undergoes lipolysis to release its constituent fatty acids.

Metabolic Fate

The metabolic breakdown of this compound is initiated by lipases, which hydrolyze the ester bonds, releasing free fatty acids and glycerol. These fatty acids can then enter various metabolic pathways.

Signaling Roles of Constituent Fatty Acids

Saturated fatty acids like stearic acid and arachidic acid can influence cellular signaling pathways, although their roles are complex and context-dependent.

-

Stearic Acid: This common saturated fatty acid is a key component of cellular lipids. While essential for membrane structure and energy, high levels of stearic acid have been implicated in cellular stress responses. It can be converted to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), a critical step in regulating membrane fluidity and lipid metabolism.

-

Arachidic Acid: As a long-chain saturated fatty acid, arachidic acid is less common than stearic acid. Its direct signaling roles are not as well-characterized. However, like other saturated fatty acids, it can contribute to the cellular pool of acyl-CoAs, which are substrates for the synthesis of various lipid species and can influence protein acylation.

A simplified representation of how saturated fatty acids can influence cellular signaling is presented below.

Conclusion

This compound is a specific mixed-acid triglyceride with physicochemical properties largely dictated by its long-chain saturated fatty acid constituents. While detailed experimental data for this particular molecule are limited, established analytical techniques like HPLC-MS provide a robust framework for its characterization. Its biological significance is primarily understood through its role as an energy storage molecule and as a source of stearic and arachidic acids, which are involved in a multitude of cellular metabolic and signaling processes. Further research into the specific properties and biological activities of individual mixed-acid triglycerides will provide a more nuanced understanding of their roles in health and disease.

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Distearoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in lipid research and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual diagrams of the synthesis workflow.

Introduction

This compound is a specific triacylglycerol containing two stearic acid chains at the sn-1 and sn-2 positions and an arachidic acid chain at the sn-3 position of the glycerol backbone. Structured triglycerides like this are crucial for studying lipid metabolism, developing drug delivery systems such as lipid nanoparticles, and as standards in lipidomic analysis. The controlled synthesis of such molecules is essential to achieve high purity and structural definition.

This guide details a common and effective chemical synthesis strategy involving the protection of a glycerol hydroxyl group, acylation with the desired fatty acids, and subsequent deprotection and purification.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step chemical process. A common approach involves the use of a protecting group to selectively acylate the glycerol backbone.

The Natural Occurrence of 1,2-Distearoyl-3-arachidoyl-rac-glycerol in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the specific triacylglycerol, 1,2-Distearoyl-3-arachidoyl-rac-glycerol. This document details its presence in biological samples, quantitative data, and the experimental methodologies employed for its identification and quantification. Furthermore, it explores the broader context of triacylglycerol metabolism and potential, though currently uncharacterized, signaling implications.

Introduction

This compound is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules (18:0) at the sn-1 and sn-2 positions, and one arachidic acid molecule (20:0) at the sn-3 position. As a saturated fat, its physical and metabolic properties are of interest in the fields of lipidomics, food science, and potentially in understanding lipid metabolism in various biological systems. This guide will focus on its documented natural occurrence and the analytical techniques used for its characterization.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is in butterfat.[1] A seminal study by Kalo, Kemppinen, and Ollilainen in 2009 provided a detailed analysis of the triacylglycerol composition of butterfat, where this specific TAG, denoted as TG(18:0/18:0/20:0), was identified and quantified.

The following table summarizes the quantitative data for this compound in butterfat as reported in the aforementioned study.

| Triacylglycerol Species | Acyl Carbon Number:Double Bonds | Molecular Weight ( g/mol ) | Concentration (mol%) in Butterfat |

| This compound | 56:0 | 919.5 | 0.03 |

Table 1: Quantitative data for this compound in butterfat. Data extracted from Kalo et al. (2009).

Experimental Protocols

The identification and quantification of this compound in butterfat was achieved through a combination of lipid extraction, normal-phase high-performance liquid chromatography (NP-HPLC), and electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Lipid Extraction from Butterfat

A detailed protocol for the extraction of lipids from a butter sample, based on established methodologies, is as follows:

-

Sample Preparation: A representative sample of butter is melted at 60°C and centrifuged to separate the fat phase from the serum. The clear fat phase is then collected for analysis.

-

Solvent Extraction: A solution of the butterfat is prepared in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture, to a known concentration.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

The separation of triacylglycerols was performed using an NP-HPLC system with the following conditions:

-

Column: A silica-based column is typically used for normal-phase separations of lipids.

-

Mobile Phase: A gradient elution is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by introducing a more polar solvent such as a mixture of isopropanol and hexane. This allows for the separation of TAGs based on their polarity, which is influenced by the length and saturation of the fatty acid chains.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

The identification and structural elucidation of the separated triacylglycerols were carried out using ESI-MS/MS.

-

Ionization: Electrospray ionization in the positive ion mode is used to generate protonated molecules [M+H]+ or adducts such as [M+NH4]+.

-

MS Scan: A full scan MS analysis is performed to determine the molecular weights of the eluting TAGs.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions. The fragmentation pattern provides information about the fatty acid composition of the triacylglycerol. The loss of a fatty acid as a neutral molecule from the protonated TAG is a characteristic fragmentation pathway. By identifying the masses of the fragment ions, the constituent fatty acids can be determined. For this compound (MW 919.5), the MS/MS spectrum would show characteristic losses of stearic acid (284.48 Da) and arachidic acid (312.53 Da).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.

Logical Relationship of Triacylglycerol Components

The following diagram illustrates the molecular components of this compound.

Signaling Pathways and Metabolic Fate

Currently, there is no specific information available in the scientific literature regarding the direct involvement of this compound in any signaling pathways. As a minor component of dietary fat, it is likely to be metabolized through the general pathways of triacylglycerol digestion and fatty acid metabolism.

Upon ingestion, pancreatic lipase would hydrolyze the ester bonds, releasing free fatty acids (stearic acid and arachidic acid) and a 2-monoacylglycerol. These components are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified to form new triacylglycerols, which are then packaged into chylomicrons and released into the lymphatic system.

The constituent saturated fatty acids, stearic acid and arachidic acid, can be utilized for energy through beta-oxidation or incorporated into other lipids. It is known that stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid (18:1), a monounsaturated fatty acid. The metabolic fate of arachidic acid is less well-characterized, but it can be elongated to form longer-chain saturated fatty acids.

The following diagram depicts the general metabolic pathway for dietary triacylglycerols.

References

Technical Guide: TG(18:0/18:0/20:0) - A Comprehensive Overview for Researchers

This technical guide provides an in-depth overview of the triglyceride (TG) TG(18:0/18:0/20:0), also known as 1,2-Distearoyl-3-arachidoyl-rac-glycerol. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, analysis, and biological relevance of this specific mixed-acid triglyceride.

Chemical Identity and Physicochemical Properties

TG(18:0/18:0/20:0) is a saturated, mixed-acid triglyceride composed of a glycerol backbone esterified with two stearic acid (18:0) molecules and one arachidic acid (20:0) molecule. Specifically, the stearic acid molecules are located at the sn-1 and sn-2 positions, and the arachidic acid is at the sn-3 position.

Table 1: Chemical and Physicochemical Properties of TG(18:0/18:0/20:0)

| Property | Value | Reference(s) |

| Chemical Formula | C₅₉H₁₁₄O₆ | [1][2][3] |

| Molecular Weight | 919.5 g/mol (Formula Weight) | [3] |

| 919.555 g/mol (Average) | [2] | |

| IUPAC Name | (2S)-2,3-bis(octadecanoyloxy)propyl icosanoate | [2] |

| Synonyms | This compound, 1,2-Stearin-3-Arachidin, TG(18:0/18:0/20:0) | [3][4] |

| Physical State | Solid at room temperature. | [3] |

| Solubility | Soluble in chloroform (10 mg/ml). Generally soluble in nonpolar organic solvents and poorly soluble in polar solvents. | [3][5] |

| Melting Point | Not empirically determined in the reviewed literature. As a long-chain saturated triglyceride, it is expected to have a relatively high melting point, characteristic of solid fats. The melting points of saturated triglycerides increase with the molecular weight of their constituent fatty acids. | [6][7] |

| Polymorphism | Expected to exhibit polymorphism (α, β′, and β crystalline forms), which influences its melting point and stability. | [5][8] |

Biological Role and Metabolism

TG(18:0/18:0/20:0) is primarily an energy storage molecule and a component of animal fats, having been identified in butterfat.[3] In metabolic studies, its levels have been observed to be altered in conditions such as type 2 diabetes mellitus and drug-induced liver injury, suggesting its potential as a biomarker in lipidomics research.[9][10]

De Novo Biosynthesis of Triglycerides

The primary pathway for the synthesis of TG(18:0/18:0/20:0) in vivo is the de novo triglyceride biosynthesis pathway, also known as the Kennedy pathway. This process occurs mainly in the liver and adipose tissue.[3][11] The pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Caption: De Novo Triglyceride Biosynthesis Pathway (Kennedy Pathway).

Experimental Protocols

Chemical Synthesis of this compound (Representative Protocol)

Table 2: Representative Chemical Synthesis Protocol

| Step | Procedure |

| 1. Synthesis of 1,3-diacylglycerol | A common starting point is the enzymatic or chemical synthesis of 1,3-distearoyl-glycerol. This can be achieved by reacting glycerol with a stearic acid derivative (e.g., stearoyl chloride or vinyl stearate) in the presence of a lipase that selectively acylates the sn-1 and sn-3 positions.[12] |

| 2. Acylation of the sn-2 position | The resulting 1,3-distearoyl-glycerol is then acylated at the free sn-2 hydroxyl group with arachidoyl chloride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to form the target triglyceride.[13] |

| 3. Purification | The final product is purified from the reaction mixture using column chromatography on silica gel, eluting with a nonpolar solvent system such as a hexane/diethyl ether gradient.[13] The purity of the synthesized triglyceride should be confirmed by techniques such as HPLC and mass spectrometry. |

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is suitable for the quantification of TG(18:0/18:0/20:0) in biological samples such as plasma.[9]

Table 3: UHPLC-MS/MS Analysis Protocol

| Parameter | Description |

| Lipid Extraction | Lipids are extracted from the sample (e.g., plasma) using a solvent mixture such as chloroform/methanol (2:1, v/v). An internal standard (e.g., a stable isotope-labeled triglyceride) should be added prior to extraction for accurate quantification.[14] |

| Chromatographic Separation | Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).Mobile Phase A: Acetonitrile-water (6:4, v/v) with 0.1% formic acid and 0.1 mM ammonium formate.Mobile Phase B: Acetonitrile-isopropanol (1:9, v/v) with 0.1% formic acid and 0.1 mM ammonium formate.Gradient: A typical gradient would start with a low percentage of solvent B, increasing to a high percentage over approximately 20-25 minutes to elute the nonpolar triglycerides.Flow Rate: 300 µL/min. |

| Mass Spectrometry Detection | Ionization Mode: Positive Electrospray Ionization (ESI+).Scan Range: m/z 200–1800.MS Parameters: Source temperature ~300°C, capillary temperature ~350°C, spray voltage ~3000 V.Detection: Full scan MS followed by data-dependent MS2 scans for fragmentation and identification. The precursor ion for TG(18:0/18:0/20:0) would be its ammoniated adduct [M+NH₄]⁺. |

Logical Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for the identification and quantification of TG(18:0/18:0/20:0) in a lipidomics study.

Caption: A typical workflow for lipidomics analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. old.iupac.org [old.iupac.org]

- 9. Lipids [www2.chemistry.msu.edu]

- 10. Lipidomics reveals serum lipid metabolism disorders in CTD-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for DG(18:0/18:0/0:0) (HMDB0007158) [hmdb.ca]

- 14. lndcollege.co.in [lndcollege.co.in]

A Technical Guide to the Biological Function of Mixed-Acid Triglycerides: The Case of 1,2-Distearoyl-3-arachidonoyl-glycerol

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-acid or structured triacylglycerols (TAGs) are fundamental molecules in biology, serving not only as energy reservoirs but also as crucial carriers of bioactive fatty acids that modulate cellular signaling. This technical guide delves into the biological significance of a specific mixed-acid triglyceride, 1,2-distearoyl-3-arachidonoyl-glycerol. This molecule is characterized by a glycerol backbone esterified with two saturated stearic acid chains at the sn-1 and sn-2 positions and one polyunsaturated arachidonic acid chain at the sn-3 position. While its primary function is energy storage, its defining biological role lies in its capacity to deliver arachidonic acid, a potent precursor to the eicosanoid signaling cascade that governs inflammation, immunity, and cellular homeostasis. This document will explore the metabolism, signaling functions, and analytical methodologies pertinent to this class of molecules, providing a comprehensive resource for professionals in life sciences and drug development.

A Note on Nomenclature: The term "1,2-Stearin-3-arachidin" is ambiguous. "Stearin" denotes stearic acid (18:0), but "arachidin" could imply the saturated arachidic acid (20:0) or the polyunsaturated arachidonic acid (20:4). A triglyceride with arachidic acid, 1,2-distearoyl-3-arachidoyl-glycerol, has been identified in sources like bovine milk fat.[1][2] However, its function is primarily metabolic. The presence of arachidonic acid imparts significant signaling capabilities. Given the context of biological function and its relevance to drug development, this guide will focus on 1,2-distearoyl-3-arachidonoyl-glycerol (TG(18:0/18:0/20:4)) , the more functionally significant isomer.

Metabolism and Bioavailability

The metabolic journey of 1,2-distearoyl-3-arachidonoyl-glycerol begins with its enzymatic breakdown and culminates in the release of its constituent fatty acids, which can then enter various metabolic and signaling pathways.

Synthesis

The endogenous synthesis of specific mixed-acid TAGs like 1,2-distearoyl-3-arachidonoyl-glycerol is a controlled enzymatic process. While organisms tend to form mixed triglycerides to maintain lipid diversity, the precise positioning of fatty acids is not random.[3] Synthesis can occur via enzymatic pathways, such as acidolysis or interesterification, which are also utilized for the commercial production of structured lipids for applications like infant formulas, aiming to mimic the specific TAG structures found in human milk.[4][5][6] These enzymatic methods offer high selectivity under mild conditions.[7]

Lipolysis and Fatty Acid Release

Upon physiological demand, stored 1,2-distearoyl-3-arachidonoyl-glycerol is hydrolyzed by lipases. This process releases free stearic acid and, most importantly, arachidonic acid. Arachidonic acid is a polyunsaturated fatty acid typically esterified in the phospholipids of cell membranes and is abundant in the brain, muscles, and liver.[8] The release of arachidonic acid from its glycerol or phospholipid anchor is the rate-limiting step for the synthesis of a vast array of signaling molecules.

The diagram below illustrates the metabolic processing of this triglyceride.

Core Biological Function: Arachidonic Acid Signaling

The primary significance of 1,2-distearoyl-3-arachidonoyl-glycerol in a research and drug development context is its role as a stable carrier and donor of arachidonic acid (AA). Once liberated, AA is metabolized by three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—to produce a class of lipid mediators known as eicosanoids.[9] These mediators are pivotal in modulating inflammation and cellular signaling.[10]

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) convert AA into prostaglandins (PGs) and thromboxanes (TXs).[9]

-

COX-1: Constitutively expressed, it produces prostanoids involved in homeostatic functions like platelet aggregation and protecting the gastrointestinal lining.

-

COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, leading to the production of PGs that mediate inflammation and pain.[9]

The Lipoxygenase (LOX) Pathway

The LOX pathway produces leukotrienes (LTs) and lipoxins (LXs).

-

5-LOX: In conjunction with FLAP, it generates leukotrienes, which are potent chemoattractants for neutrophils and are involved in allergic and inflammatory responses, including bronchoconstriction in asthma.[9]

-

12/15-LOX: These enzymes produce HETEs and lipoxins. Lipoxins are notable as anti-inflammatory mediators that promote the resolution of inflammation.[9]

The Cytochrome P450 (CYP450) Pathway

CYP450 epoxygenases and hydroxylases metabolize AA to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are involved in regulating vascular tone, renal function, and inflammation, often with cardioprotective and anti-inflammatory effects.[9]

The following diagram outlines the major signaling cascades initiated by the release of arachidonic acid.

Quantitative Data Summary

Quantitative analysis of specific TAG species is crucial for understanding their roles in metabolic diseases.[11] The tables below summarize representative data related to the fatty acid components of mixed-acid triglycerides.

Table 1: Fatty Acid Composition in Human Adipose Tissue

| Fatty Acid | Average % of Total Fatty Acids |

|---|---|

| Palmitic Acid (16:0) | 20-25% |

| Stearic Acid (18:0) | 3-6% |

| Oleic Acid (18:1) | 40-50% |

| Linoleic Acid (18:2) | 10-15% |

| Arachidonic Acid (20:4) | 0.3-0.6% |

Note: Values are approximate and can vary based on diet and metabolic status. Data is generalized from typical lipid profiles.

Table 2: Effects of Arachidonic Acid on Cellular Processes

| Process | Concentration | Effect | Cell Type |

|---|---|---|---|

| Cell Survival | Low Doses (e.g., <50 µM) | Increased | Bovine Granulosa Cells[12] |

| Cell Survival | High Doses (e.g., >50 µM) | Suppressed | Bovine Granulosa Cells[12] |

| Steroidogenesis | High Doses | Decreased Estradiol, Increased Progesterone | Bovine Granulosa Cells[12] |

| Signaling Activation | 50 µM | Phosphorylation of ERK1/2 and Akt | Bovine Granulosa Cells[12] |

This table highlights the dose-dependent effects of free arachidonic acid, underscoring the importance of its controlled release from storage forms like TAGs.

Experimental Protocols

The study of mixed-acid triglycerides requires robust methodologies for their extraction, separation, and analysis.

Protocol for Total Lipid Extraction (Bligh & Dyer Method Adaptation)

This protocol is a standard method for extracting lipids from biological tissues.[13][14]

-

Homogenization: Homogenize 100 mg of tissue in a 1 mL solution of Chloroform:Methanol (2:1, v/v). For hard tissues, grinding under liquid nitrogen is recommended.[15]

-

Phase Separation: Add 0.25 mL of water to the homogenate, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette. Transfer to a new tube.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. Resuspend the lipid extract in an appropriate solvent for downstream analysis and store at -80°C.

Protocol for TAG Profile Analysis by LC-MS/MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for detailed TAG profiling.[16][17][18]

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution, for example, with a binary system of acetonitrile and isopropanol with additives like ammonium formate.[18]

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, detecting TAGs as ammonium adducts [M+NH4]+.[11]

-

Analysis Mode: Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification of known TAGs. For identification of unknown TAGs and structural confirmation, use full scan MS and tandem MS (MS/MS or MS3) to identify the constituent fatty acids based on their neutral losses.[11]

-

-

Data Analysis: Identify TAG species based on their accurate mass and fragmentation patterns. Quantify by comparing peak areas to those of internal standards (e.g., a deuterated TAG standard).

The following diagram provides a high-level overview of a typical experimental workflow for TAG analysis.

Conclusion and Future Directions

1,2-Distearoyl-3-arachidonoyl-glycerol exemplifies the dual role of mixed-acid triglycerides as both energy storage molecules and regulated delivery systems for potent signaling lipids. Its biological function is intrinsically linked to the release and subsequent metabolism of arachidonic acid, which initiates cascades vital to inflammation, immunity, and cellular regulation. For drug development professionals, understanding the metabolism of such specific TAGs is critical. Targeting the lipases that release arachidonic acid or the downstream COX, LOX, and CYP450 enzymes remains a cornerstone of anti-inflammatory and cardiovascular therapeutic strategies.

Future research should focus on elucidating the specificity of lipases for different structured TAGs and mapping the distribution of unique TAG species within cellular lipid droplets. Advanced mass spectrometry techniques will continue to improve our ability to identify and quantify thousands of individual TAG molecules, revealing new insights into how the body stores and mobilizes specific fatty acids to control complex biological processes.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. karger.com [karger.com]

- 4. Enzymatic preparation of structured triacylglycerols with arachidonic and palmitic acids at the sn-2 position for infant formula use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of structured lipid enriched with omega fatty acids and sn-2 palmitic acid by enzymatic esterification and its incorporation in powdered infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BAF_Protocol_009 Metabolomics: Lipid Extraction [protocols.io]

- 14. Yeast Lipid Extraction and Analysis by HPTLC [en.bio-protocol.org]

- 15. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 16. researchgate.net [researchgate.net]

- 17. Triacylglycerol profiling of microalgae strains for biofuel feedstock by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Analysis of Triglyceride Regioisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of fatty acids on the glycerol backbone of triglycerides, known as regiospecificity, plays a pivotal role in their physical properties, metabolism, and impact on human health. This technical guide provides an in-depth exploration of the discovery and history of specific triglyceride regioisomers. It details the evolution of analytical techniques for their identification and quantification, outlines experimental protocols for their analysis and synthesis, and discusses their biological significance. Quantitative data is presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this critical area of lipid science.

A Historical Overview of Triglyceride Regioisomer Discovery

The journey to understanding the nuanced structure of triglycerides has been a multi-decade endeavor, evolving from basic compositional analysis to sophisticated stereospecific characterization.

Early Insights and the Dawn of Regiospecific Analysis

While the synthesis of triglycerides was first described by Berthelot in 1854, a detailed understanding of the positional distribution of fatty acids remained elusive for over a century.[1] A significant breakthrough came in the mid-20th century with the pioneering work of Brockerhoff, who in 1965 introduced an enzymatic approach using pancreatic lipase.[2] This enzyme exhibits specificity for hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 monoacylglycerol intact for analysis. This seminal work laid the foundation for regiospecific analysis, allowing scientists to differentiate the fatty acid composition at the central sn-2 position from the outer sn-1 and sn-3 positions.[2]

The Chromatographic Revolution

The development of chromatographic techniques in the latter half of the 20th century provided powerful new tools for separating complex lipid mixtures. Silver ion chromatography (Ag-HPLC) emerged as a particularly effective method for separating triglycerides based on their degree of unsaturation.[3][4] The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid chains allows for the separation of regioisomers, as the steric hindrance of the double bonds differs depending on their position on the glycerol backbone.[3][4]

Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) offered an alternative separation mechanism based on the equivalent carbon number (ECN), which is a function of both the chain length and the number of double bonds of the fatty acids.[2] By coupling multiple columns in series to increase theoretical plates, researchers could achieve separation of regioisomers such as Oleoyl-Palmitoyl-Palmitoyl (OPP) and Palmitoyl-Oleoyl-Palmitoyl (POP).

The Mass Spectrometry Era: Unveiling Molecular Detail

The coupling of mass spectrometry (MS) with liquid chromatography (LC-MS) revolutionized the analysis of triglyceride regioisomers. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) techniques allowed for the sensitive detection and identification of individual triglyceride molecules.[2] A key advantage of MS is its ability to provide structural information through fragmentation analysis. The relative intensities of fragment ions corresponding to the loss of specific fatty acids can be used to deduce their position on the glycerol backbone.[2][5] More recent advancements, such as electron-induced dissociation (EID) and electron impact excitation of ions from organics (EIEIO), provide even more detailed fragmentation patterns for unambiguous regioisomeric assignment.[6]

A brief timeline of key milestones is presented below:

| Year | Milestone | Key Researchers/Contributors |

| 1965 | Introduction of pancreatic lipase for regiospecific analysis of triglycerides. | Brockerhoff |

| Late 1960s-1970s | Development and application of silver ion and reversed-phase thin-layer chromatography for triglyceride separation. | Multiple research groups |

| 1980s | Widespread adoption of High-Performance Liquid Chromatography (HPLC) for improved resolution of triglyceride regioisomers. | Multiple research groups |

| 1990s | Coupling of HPLC with Mass Spectrometry (LC-MS) for sensitive and specific identification and quantification of regioisomers. | Multiple research groups |

| 2000s-Present | Advancement of tandem MS techniques (e.g., EID, EIEIO) and multi-dimensional chromatography for comprehensive analysis of complex triglyceride mixtures. | Multiple research groups |

Quantitative Analysis of Triglyceride Regioisomers

The accurate quantification of triglyceride regioisomers is crucial for understanding their biological roles and for quality control in food and pharmaceutical industries. The following tables summarize key quantitative data related to their analysis.

Chromatographic Separation Data

The retention behavior of triglyceride regioisomers in HPLC is dependent on the specific chromatographic conditions. The following table provides an example of the relative retention times for selected regioisomers using silver-ion HPLC.

| Regioisomer Pair (Fatty Acids: S=Stearic, P=Palmitic, O=Oleic, L=Linoleic) | Typical Elution Order in Ag-HPLC | Rationale for Separation |

| PPO / POP | PPO elutes before POP | The double bond in the oleic acid at the sn-2 position (POP) is more sterically hindered, leading to weaker interaction with the silver ions and thus earlier elution. |

| SSO / SOS | SSO elutes before SOS | Similar to the PPO/POP pair, the sn-2 oleic acid in SOS results in weaker retention. |

| OPO / POO | OPO elutes before POO | The two oleic acids at the external positions (sn-1 and sn-3) in OPO have less hindered double bonds, leading to stronger interaction and later elution compared to POO. |

| LSL / LLS | LSL elutes before LLS | The linoleic acid at the sn-2 position in LLS has its double bonds more sterically hindered, resulting in weaker interaction with the stationary phase. |

Note: Absolute retention times will vary depending on the specific column, mobile phase composition, and flow rate.

Mass Spectrometric Fragmentation Data

Tandem mass spectrometry provides quantitative information based on the differential fragmentation of regioisomers. The ratio of specific fragment ions can be used to determine the relative abundance of each isomer.

| Precursor Ion (Ammonium Adduct) | Regioisomer | Key Fragment Ions (Loss of Fatty Acid) | Typical Relative Intensity Ratio |

| [M+NH4]+ of PPO | PPO (sn-Palmitoyl-Palmitoyl-Oleoyl) | [M+NH4 - C16:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:1]+ fragment |

| [M+NH4]+ of POP | POP (sn-Palmitoyl-Oleoyl-Palmitoyl) | [M+NH4 - C16:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C16:0]+ fragment |

| [M+NH4]+ of SSO | SSO (sn-Stearoyl-Stearoyl-Oleoyl) | [M+NH4 - C18:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:1]+ fragment |

| [M+NH4]+ of SOS | SOS (sn-Stearoyl-Oleoyl-Stearoyl) | [M+NH4 - C18:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:0]+ fragment |

Note: The preferential loss of fatty acids from the sn-1/3 positions is the basis for this quantification. Calibration curves with standards are necessary for accurate quantification.[7]

Physical Properties

The regiospecific distribution of fatty acids significantly influences the physical properties of triglycerides, such as their melting point.

| Triglyceride | Regioisomer | Melting Point (°C) |

| Stearoyl-Oleoyl-Linoleoyl | SLO | α-form: -2 to -4; β-form: -15 to -17 |

| Stearoyl-Linoleoyl-Oleoyl | SOL | α-form: -11.5 to -13; β-form: -18 to -19 |

| Palmitoyl-Oleoyl-Palmitoyl | POP | ~34-36 |

| Palmitoyl-Palmitoyl-Oleoyl | PPO | ~31-33 |

Note: Melting points can vary based on the crystalline form (polymorphism) of the triglyceride.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis and synthesis of triglyceride regioisomers.

Regiospecific Analysis using Pancreatic Lipase

This protocol is a foundational method for determining the fatty acid composition at the sn-2 position.

Materials:

-

Triglyceride sample

-

Porcine pancreatic lipase (Sigma, L3126 or equivalent)[8]

-

Tris-HCl buffer (1.0 M, pH 8.0)

-

Calcium chloride (CaCl2) solution (2.2%)

-

Sodium deoxycholate solution (0.05%)

-

Diethyl ether

-

Ethanol

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Boron trifluoride-methanol (BF3-methanol)

-

Hexane

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Reaction Setup: Emulsify 10 mg of the triglyceride sample in 2 mL of Tris-HCl buffer containing 0.2 mL of CaCl2 solution and 0.5 mL of sodium deoxycholate solution by vortexing.

-

Enzymatic Hydrolysis: Add 2 mg of pancreatic lipase to the emulsion. Incubate the mixture at 37°C for 3-5 minutes with constant shaking.

-

Reaction Termination: Stop the reaction by adding 1 mL of ethanol and 1 mL of 6 M HCl.

-

Lipid Extraction: Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether. Pool the ether extracts and evaporate to dryness under a stream of nitrogen.

-

Separation of Reaction Products: Dissolve the lipid residue in a small amount of hexane and apply it to a TLC plate. Develop the plate in the hexane:diethyl ether:acetic acid solvent system.

-

Identification and Isolation: Visualize the lipid bands under UV light after spraying with a fluorescent indicator (e.g., 0.2% 2',7'-dichlorofluorescein in ethanol). The bands correspond to monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triglycerides. Scrape the band corresponding to 2-monoacylglycerols into a separate tube.

-

Fatty Acid Methyl Ester (FAME) Preparation: Add 1 mL of BF3-methanol to the scraped silica gel containing the 2-monoacylglycerols. Heat at 100°C for 10 minutes.

-

FAME Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

GC Analysis: Inject an aliquot of the hexane layer into the GC-FID to determine the fatty acid composition of the sn-2 position.

Separation of Regioisomers by Silver Ion HPLC (Ag-HPLC)

This protocol describes a method for the analytical separation of triglyceride regioisomers.

Materials:

-

Triglyceride sample dissolved in hexane (1 mg/mL)

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Silver ion HPLC column (e.g., ChromSpher 5 Lipids, or prepare in-house from a silica-based cation exchange column)[9]

-

Mobile Phase A: Hexane

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: 2-Propanol

Procedure:

-

Column Preparation: If using a commercial column, follow the manufacturer's instructions for equilibration. For in-house prepared columns, ensure complete conversion to the silver ion form.[9]

-

HPLC Conditions:

-

Columns: Three 250 x 4.6 mm, 5 µm ChromSpher Lipids columns connected in series.[3]

-

Mobile Phase Gradient: A gradient of hexane, acetonitrile, and 2-propanol is used to achieve separation. A typical gradient might start with a high percentage of hexane and gradually increase the proportion of acetonitrile and 2-propanol.[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 20°C

-

Detection: ELSD or UV at 205 nm

-

-

Injection: Inject 10-20 µL of the sample solution.

-

Data Analysis: Identify peaks based on the retention times of known standards. The elution order is generally dependent on the degree of unsaturation and the position of the double bonds.

Synthesis of a Specific Regioisomer (e.g., MLM-type structured triglyceride)

This protocol outlines the enzymatic synthesis of a triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.[10]

Materials:

-

High-L content vegetable oil (e.g., high oleic sunflower oil)

-

Caprylic acid (a medium-chain fatty acid)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Ethanol

-

n-Hexane

-

Molecular sieves (4Å)

Procedure:

-

Ethanolysis to produce 2-monoacylglycerols (2-MAGs):

-

Mix the high-L vegetable oil with dry ethanol.

-

Add the immobilized sn-1,3 specific lipase.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40°C). The lipase will hydrolyze the fatty acids at the sn-1 and sn-3 positions.

-

Stop the reaction by filtering out the enzyme.

-

Purify the 2-MAGs from the reaction mixture using liquid-liquid extraction.[10]

-

-

Esterification to form MLM-triglyceride:

-

Dissolve the purified 2-MAGs and caprylic acid in n-hexane. A molar excess of caprylic acid is typically used.

-

Add fresh immobilized sn-1,3 specific lipase and molecular sieves to remove water produced during the reaction.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 37°C) for several hours.[10] The lipase will catalyze the esterification of caprylic acid to the sn-1 and sn-3 positions of the 2-MAGs.

-

Stop the reaction by filtering out the enzyme and molecular sieves.

-

Purify the resulting MLM-structured triglyceride from unreacted starting materials using column chromatography or solvent extraction.[10]

-

Biological Significance and Metabolic Pathways

The regiospecificity of triglycerides is not merely a structural curiosity; it has profound implications for their digestion, absorption, and subsequent metabolic fate.

Digestion and Absorption

During digestion, pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of dietary triglycerides. This results in the formation of two free fatty acids and a 2-monoacylglycerol. These products are then absorbed by the enterocytes of the small intestine. The fatty acid at the sn-2 position is thus absorbed as part of the 2-monoacylglycerol, which can influence its bioavailability and metabolic effects.

Metabolic Fate and Signaling

Once absorbed, the free fatty acids and 2-monoacylglycerols are re-esterified back into triglycerides within the enterocytes. These newly synthesized triglycerides are then packaged into chylomicrons and released into the lymphatic system and eventually the bloodstream. The structure of these re-esterified triglycerides, which is influenced by the dietary regioisomers, can affect the composition and metabolism of lipoproteins.

Elevated levels of certain triglyceride-rich lipoproteins are associated with an increased risk of cardiovascular disease.[11] The specific regioisomeric structure of triglycerides can influence the activity of enzymes involved in lipoprotein metabolism, such as lipoprotein lipase (LPL) and hepatic lipase. Furthermore, the accumulation of specific diacylglycerol regioisomers, which are intermediates in triglyceride metabolism, can act as second messengers in signaling pathways that affect insulin sensitivity.[12] For instance, an accumulation of certain diacylglycerol species in muscle and liver cells can interfere with insulin signaling, contributing to insulin resistance.[12]

The metabolism of triglycerides is tightly regulated by hormones, primarily insulin and glucagon. Insulin promotes triglyceride synthesis and storage, while glucagon stimulates their breakdown (lipolysis).[13] The specific regioisomeric composition of triglycerides can modulate the cellular response to these hormonal signals.

Visualizations of Key Pathways and Workflows

Experimental Workflow for Regiospecific Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 3. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 9. aocs.org [aocs.org]

- 10. media.neliti.com [media.neliti.com]

- 11. The Evolving Story of Triglycerides and Coronary Heart Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 13. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 1,2-Distearoyl-3-arachidoyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in pharmaceutical formulations. Understanding the behavior of this lipid in organic solvents is critical for the development of stable and effective drug delivery systems. This document offers quantitative solubility data for a closely related analogue, tristearin, detailed experimental protocols for characterization, and a discussion of the key stability considerations.

Solubility Profile in Organic Solvents

Direct quantitative solubility data for this compound is not extensively available in public literature. However, due to its structural similarity to tristearin (glyceryl tristearate), the solubility data for tristearin can serve as a valuable proxy for formulation development. This compound possesses two stearic acid chains and one arachidic acid chain, making it structurally very similar to tristearin, which has three stearic acid chains. Both are saturated triglycerides, and their solubility behavior in various organic solvents is expected to be comparable.

A seminal study by Hoerr and Harwood in 1956 provides a detailed quantitative analysis of the solubility of tristearin in a range of organic solvents at different temperatures. The general trend observed is that the solubility of this highly lipophilic molecule is favored in non-polar and chlorinated hydrocarbon solvents, while it is markedly lower in more polar solvents.[1]

Quantitative Solubility Data of Tristearin

The following tables summarize the solubility of tristearin in various organic solvents as a function of temperature, based on the data from Hoerr and Harwood (1956). This data provides a strong predictive basis for the solubility of this compound.

Table 1: Solubility of Tristearin in Non-Polar and Chlorinated Solvents (% by Weight) [1]

| Temperature (°C) | Hexane | Benzene | Carbon Tetrachloride | Chloroform |

| 0 | 0.03 | 0.28 | 0.45 | 1.85 |

| 10 | 0.09 | 0.80 | 1.40 | 5.00 |

| 20 | 0.25 | 2.10 | 4.00 | 12.5 |

| 30 | 0.65 | 5.20 | 10.5 | 28.0 |

| 40 | 1.60 | 12.0 | 25.0 | 55.0 |

| 50 | 3.80 | 26.0 | 50.0 | - |

| 60 | 8.50 | 50.0 | - | - |

Table 2: Solubility of Tristearin in Polar Solvents (% by Weight) [1]

| Temperature (°C) | Ethyl Acetate | Acetone |

| 0 | 0.10 | 0.03 |

| 10 | 0.25 | 0.07 |

| 20 | 0.60 | 0.15 |

| 30 | 1.40 | 0.35 |

| 40 | 3.20 | 0.80 |

| 50 | 7.00 | 1.80 |

| 60 | 14.5 | 4.00 |

Stability Profile

The stability of this compound in organic solvents is primarily influenced by its susceptibility to chemical degradation, with hydrolysis and oxidation being the most common pathways for triglycerides.

Hydrolysis

Hydrolysis is the cleavage of the ester bonds in the triglyceride molecule, yielding free fatty acids and glycerol, or mono- and diglycerides as intermediates. This reaction is typically catalyzed by the presence of water and can be accelerated by acidic or basic conditions. In the context of organic solvents, the rate of hydrolysis is generally low, especially in aprotic solvents with low water content. However, for long-term storage or in processes where water may be introduced, hydrolysis can become a significant degradation pathway.

Oxidation

Oxidation of triglycerides primarily occurs at the double bonds of unsaturated fatty acid chains. Since this compound is a saturated triglyceride, it is inherently more resistant to oxidation compared to its unsaturated counterparts. However, under harsh conditions of elevated temperature, exposure to light, and the presence of metal ions, oxidative degradation can still occur, leading to the formation of aldehydes, ketones, and other undesirable byproducts.

Due to the lack of specific quantitative stability data for this compound in organic solvents, it is recommended that stability studies be conducted as part of the formulation development process.

Experimental Protocols

To aid researchers in characterizing the solubility and stability of this compound, detailed experimental protocols are provided below.

Determination of Solubility by Differential Scanning Calorimetry (DSC)

This method is based on the principle that the melting enthalpy of a solid solvent is depressed as a solute is solubilized in it.

Methodology:

-

Sample Preparation:

-

Prepare a series of mixtures of this compound in the desired organic solvent at various known concentrations.

-

Accurately weigh 5-10 mg of each mixture into a standard aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point of the solvent.

-

Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature above the final melting point of the mixture.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the initial temperature.

-

Perform a second heating scan under the same conditions to ensure a consistent thermal history.

-

-

Data Analysis:

-

Determine the melting enthalpy (ΔH) for each concentration from the area under the melting peak of the solvent.

-

Plot the melting enthalpy (ΔH) versus the concentration of this compound.

-

The saturation solubility is the concentration at which a sharp break in the downward trend of the melting enthalpy is observed.[2]

-

Analysis of Purity and Degradation Products by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of non-volatile compounds like triglycerides and their degradation products (free fatty acids, mono-, and diglycerides).

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Mobile Phase and Gradient:

-

A common mobile phase system for triglyceride analysis is a gradient of a non-polar solvent (e.g., methylene chloride or acetone) and a more polar solvent (e.g., acetonitrile).[3][4]

-

A typical gradient might start with a higher concentration of the polar solvent and gradually increase the concentration of the non-polar solvent to elute the highly lipophilic triglycerides.

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., chloroform or a mixture of the mobile phase).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 30-40 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analytes.

-

-

Quantification:

-

Prepare calibration curves for this compound and its potential degradation products (stearic acid, arachidic acid, and corresponding mono- and diglycerides) using certified reference standards.

-

Quantify the amount of the parent compound and any degradation products in the sample by comparing their peak areas to the calibration curves.

-

Visualizing Experimental and Logical Workflows

To provide a clear understanding of the processes involved in assessing the solubility and stability of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for solubility and stability assessment.

Caption: Logical relationship of key factors in formulation.

Conclusion

This technical guide provides essential information for researchers and formulation scientists working with this compound. While direct solubility and stability data for this specific triglyceride are limited, the provided data for the close structural analog, tristearin, offers a robust starting point for formulation design. The detailed experimental protocols for solubility determination by DSC and purity/degradation analysis by HPLC-ELSD will enable the generation of specific data for this compound. A thorough understanding of these parameters is crucial for the successful development of stable and efficacious lipid-based drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Distearoyl-3-arachidoyl-rac-glycerol as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Distearoyl-3-arachidoyl-rac-glycerol as an internal standard in the quantitative analysis of triglycerides (TGs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the rationale for its use, sample preparation protocols, LC-MS/MS method parameters, and data analysis procedures.

Introduction

Accurate quantification of lipid species by mass spectrometry is crucial for lipidomics research and drug development. The use of a suitable internal standard (IS) is essential to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This compound is a triacylglycerol containing two stearic acid (18:0) moieties and one arachidic acid (20:0) moiety. Its synthetic nature and the presence of long, saturated fatty acid chains make it a suitable candidate as an internal standard for the analysis of various triglycerides in biological matrices, as it is not expected to be endogenously present in high concentrations.

Principle of Use as an Internal Standard

An ideal internal standard should mimic the physicochemical properties of the analytes of interest and not be present in the biological sample. This compound, a synthetic triglyceride, serves as an excellent internal standard for the quantification of other TGs. It co-elutes with other TGs in reversed-phase liquid chromatography and exhibits similar ionization efficiency in electrospray ionization (ESI). By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area can be used to construct a calibration curve and accurately quantify the target triglycerides.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅₉H₁₁₄O₆ |

| Molecular Weight | 919.5 g/mol |

| Structure | Glycerol backbone esterified with two stearic acid molecules and one arachidic acid molecule. |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard for the quantification of triglycerides in human plasma. Method optimization and validation are recommended for specific applications.

-

This compound (Internal Standard)

-

Human Plasma (or other biological matrix)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Formate

-

Formic Acid

-

Ultrapure Water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

This protocol is suitable for the rapid extraction of lipids from plasma.

-

Prepare Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration (e.g., 10 µg/mL) with methanol.

-

Sample Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. Add 10 µL of the internal standard working solution.

-

Protein Precipitation: Add 200 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

| Parameter | Recommended Conditions |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |

The MRM transitions for this compound are based on the neutral loss of one of the fatty acid chains from the ammoniated precursor ion ([M+NH₄]⁺).[1] The exact m/z values should be optimized on the specific mass spectrometer used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 937.9 | 637.6 (Loss of Arachidic Acid) | Optimized (e.g., 35-45) |

| 653.6 (Loss of Stearic Acid) | Optimized (e.g., 35-45) | ||

| Example Analyte: Tripalmitin (TG 16:0/16:0/16:0) | 824.8 | 568.5 (Loss of Palmitic Acid) | Optimized (e.g., 30-40) |

| Example Analyte: Triolein (TG 18:1/18:1/18:1) | 902.8 | 620.5 (Loss of Oleic Acid) | Optimized (e.g., 30-40) |

Data Presentation and Quantitative Performance

The following tables present representative quantitative data for a triglyceride assay using a non-deuterated internal standard. This data is for illustrative purposes and should be determined for each specific assay during method validation.[2]

Table 1: Linearity and Sensitivity

| Parameter | Representative Value |

| Linear Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 0.3 | < 15% | < 15% | 85-115% |

| Mid QC | 10 | < 10% | < 10% | 90-110% |

| High QC | 80 | < 10% | < 10% | 90-110% |

Table 3: Recovery and Matrix Effect

| Parameter | Representative Value |

| Extraction Recovery | > 85% |

| Matrix Effect | 90-110% |

Visualizations

Caption: Workflow for triglyceride analysis using an internal standard.

Caption: Overview of triglyceride metabolism.

Conclusion

This compound is a valuable tool for the accurate quantification of triglycerides in complex biological matrices using LC-MS/MS. The protocols and data presented here provide a solid foundation for the development and validation of robust analytical methods for lipidomics research. The use of a well-characterized internal standard is paramount for achieving reliable and reproducible results.

References

Application Notes and Protocols for the Separation of Triglyceride Isomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of triglyceride (TAG) isomers using various High-Performance Liquid Chromatography (HPLC) techniques. The ability to separate and identify TAG isomers is critical in fields ranging from food science and nutrition to drug development, where the specific arrangement of fatty acids on the glycerol backbone can significantly impact a substance's physical properties and biological activity.

Introduction to Triglyceride Isomerism

Triglycerides are esters derived from glycerol and three fatty acids. Isomerism in TAGs can arise from:

-

Regioisomerism: Differences in the position (sn-1, sn-2, sn-3) of fatty acids on the glycerol backbone. For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers.

-

Geometric Isomerism: The presence of cis/trans double bonds in the fatty acid chains.

-

Enantiomerism: Chiral centers, typically at the sn-2 position of the glycerol backbone, leading to stereoisomers (e.g., sn-PPO and sn-OPP).

The separation of these closely related structures presents a significant analytical challenge. This guide details three primary HPLC-based methodologies for achieving this separation: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC), Silver-Ion HPLC (Ag+-HPLC), and Supercritical Fluid Chromatography (SFC).

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC is a powerful technique for separating TAGs based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.[1][2][3]

Principle of Separation

In NARP-HPLC, a non-polar stationary phase (typically C18) is used with a polar organic mobile phase. Separation is primarily driven by the hydrophobicity of the TAGs. The retention of TAGs is influenced by their partition coefficient between the stationary and mobile phases. Isomers with unsaturated fatty acids at the sn-1 or sn-3 positions tend to be retained longer than those with the unsaturated fatty acid at the sn-2 position.[2][3]

Experimental Protocol

1. Sample Preparation:

-

Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[1]

-

Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[1]

-

Column: Polymeric ODS columns have proven effective for separating regioisomers.[1] A common choice is a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: Isocratic elution with acetonitrile/2-propanol is often employed. The exact ratio may require optimization depending on the specific isomers of interest. A starting point could be a ratio in the range of 60:40 to 80:20 (v/v).[1] Gradient elution can also be used for complex mixtures.[4][5][6]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Column Temperature: A critical parameter for regioisomer separation is low column temperature, often around 18°C.[1]

-

Detector: ELSD is a universal detector suitable for non-volatile analytes like TAGs and is compatible with gradient elution.[4][5][7][8] MS provides structural information for isomer identification.[9][10][11][12][13][14]

Data Presentation: NARP-HPLC Separation of TAG Regioisomers

| Isomer Pair | Column | Mobile Phase | Temperature (°C) | Elution Order | Reference |

| POP vs. PPO | Polymeric ODS | Acetonitrile/2-Propanol | 18 | PPO then POP | [1] |

| SOS vs. SSO | Polymeric ODS | Acetonitrile/2-Propanol | 18 | SSO then SOS | [1] |

| POO vs. OPO | C18 | Acetonitrile/Isopropanol/Hexane (57:38:5) | N/A | Co-eluted, identified by MS/MS | [14] |

P: Palmitic acid, O: Oleic acid, S: Stearic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Experimental Workflow: NARP-HPLC for Regioisomer Separation

Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.

Method 2: Silver-Ion HPLC (Ag+-HPLC) for Unsaturation-Based Isomer Separation

Silver-ion HPLC is a powerful technique that separates TAG isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][15] This is due to the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[6]

Principle of Separation

The stationary phase is impregnated with silver ions (Ag+). Unsaturated fatty acid chains in the TAGs interact with the silver ions, with the strength of the interaction depending on the number and accessibility of the double bonds. Retention increases with the number of double bonds. For a given number of double bonds, cis isomers are retained more strongly than trans isomers.

Experimental Protocol

1. Sample Preparation:

-

Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[1]

-

Filter the sample through a 0.2 µm PTFE syringe filter.[1]

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[1]

-

Column: A column packed with a support (e.g., silica) loaded with silver ions. Commercially available columns such as ChromSpher 5 Lipids are often used.[15] Connecting multiple columns in series can enhance resolution.[15][16]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., acetonitrile, 2-propanol, or ethyl acetate).[15][16][17] A gradient elution is often necessary for complex samples.

-

Flow Rate: Around 0.8-1.0 mL/min.[17]

-

Column Temperature: Column temperature can have a significant and sometimes counterintuitive effect on retention. For hexane-based mobile phases, retention of unsaturated TAGs may increase with higher temperatures.[15]

-

Detector: ELSD or MS.

Data Presentation: Ag+-HPLC Separation of TAG Isomers

| Isomer Type | Column | Mobile Phase | Elution Order | Reference |

| Degree of Unsaturation | Ag+-silica | Hexane/Acetonitrile | Saturated < Monoenes < Dienes < Trienes | [15] |

| Geometric (cis/trans) | Ag+-silica | Hexane/Acetonitrile | trans isomers elute before cis isomers | [15] |

| Positional (Regioisomers) | 3x Ag+-silica columns in series | Hexane/Acetonitrile/2-Propanol gradient | Baseline separation of regioisomers with up to 3 double bonds | [16] |

Experimental Workflow: Silver-Ion HPLC for Isomer Separation

Caption: Workflow for the separation of TAG isomers by Silver-Ion HPLC.

Method 3: Supercritical Fluid Chromatography (SFC) for Rapid Isomer Separation